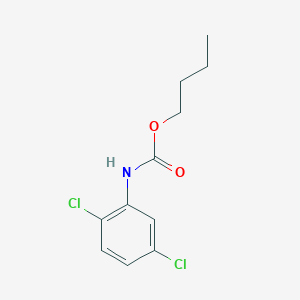

Butyl 2,5-dichlorophenylcarbamate

Beschreibung

Butyl 2,5-dichlorophenylcarbamate is a carbamate derivative characterized by a phenyl ring substituted with chlorine atoms at the 2- and 5-positions and a butyl ester group. Carbamates are widely studied for their applications in pharmaceuticals, agrochemicals, and analytical chemistry due to their stability and tunable reactivity. For instance, substituent positions on the phenyl ring and the choice of ester group (e.g., butyl vs. tert-butyl) significantly influence solubility, stability, and chromatographic behavior .

Eigenschaften

Molekularformel |

C11H13Cl2NO2 |

|---|---|

Molekulargewicht |

262.13 g/mol |

IUPAC-Name |

butyl N-(2,5-dichlorophenyl)carbamate |

InChI |

InChI=1S/C11H13Cl2NO2/c1-2-3-6-16-11(15)14-10-7-8(12)4-5-9(10)13/h4-5,7H,2-3,6H2,1H3,(H,14,15) |

InChI-Schlüssel |

VEDQCAWPAFAGLG-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCOC(=O)NC1=C(C=CC(=C1)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Butyl-2,5-Dichlorphenylcarbamát beinhaltet typischerweise die Reaktion von 2,5-Dichlorphenylisocyanat mit Butanol. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Carbamatesters sicherzustellen. Der Prozess lässt sich wie folgt zusammenfassen:

Reaktanten: 2,5-Dichlorphenylisocyanat und Butanol.

Reaktionsbedingungen: Die Reaktion wird üblicherweise in einem inerten Lösungsmittel wie Dichlormethan oder Toluol bei einer Temperatur von 0-25°C durchgeführt.

Katalysatoren: In einigen Fällen kann ein Katalysator wie ein tertiäres Amin (z. B. Triethylamin) verwendet werden, um die Reaktion zu beschleunigen.

Industrielle Produktionsmethoden

Die industrielle Produktion von Butyl-2,5-Dichlorphenylcarbamát folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und die präzise Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Der Einsatz automatisierter Systeme und einer kontinuierlichen Überwachung trägt dazu bei, die Qualität und Konsistenz der Verbindung zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Butyl-2,5-Dichlorphenylcarbamát unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Butylgruppe oder die Chloratome durch andere Nucleophile ersetzt werden können.

Hydrolyse: In Gegenwart von Wasser und einem Säure- oder Basenkatalysator kann Butyl-2,5-Dichlorphenylcarbamát hydrolysieren, um 2,5-Dichlorphenol und Butanol zu bilden.

Oxidation und Reduktion: Die Verbindung kann Oxidations- und Reduktionsreaktionen eingehen, obwohl diese im Vergleich zu Substitution und Hydrolyse weniger häufig vorkommen.

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Häufige Reagenzien sind Nucleophile wie Amine, Thiole und Alkoxide. Die Reaktionen werden typischerweise in polaren Lösungsmitteln wie Dimethylsulfoxid (DMSO) oder Acetonitril durchgeführt.

Hydrolyse: Saure oder basische Bedingungen werden verwendet, mit Reagenzien wie Salzsäure oder Natriumhydroxid.

Oxidation und Reduktion: Reagenzien wie Kaliumpermanganat (Oxidation) oder Natriumborhydrid (Reduktion) können unter geeigneten Bedingungen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind substituierte Carbamate, 2,5-Dichlorphenol und Butanol, abhängig von der jeweiligen Reaktion und den verwendeten Bedingungen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Butyl-2,5-Dichlorphenylcarbamát beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann die Aktivität bestimmter Enzyme hemmen, indem sie an ihre aktiven Zentren bindet und so ihre Funktion blockiert. Diese Hemmung kann zu verschiedenen biologischen Wirkungen führen, abhängig vom Zielenzym und dem beteiligten Stoffwechselweg.

Wirkmechanismus

The mechanism of action of butyl 2,5-dichlorophenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Similarities

Butyl 2,5-dichlorophenylcarbamate belongs to a family of dichlorophenylcarbamates with variations in substituent positions and ester groups. Key analogs include:

| Compound Name | CAS Number | Substituent Positions | Ester Group | Structural Similarity Score |

|---|---|---|---|---|

| Isopropyl (2,5-dichlorophenyl)carbamate | 2150-26-7 | 2,5-dichloro | Isopropyl | 0.95 |

| tert-Butyl (2,4-dichlorophenyl)carbamate | 296778-52-4 | 2,4-dichloro | tert-Butyl | 0.98 |

| tert-Butyl (5-amino-2-chlorophenyl)carbamate | 879614-93-4 | 2-chloro, 5-amino | tert-Butyl | 0.98 |

Key Observations :

Substituent Position : The 2,5-dichloro configuration in this compound differs from the 2,4-dichloro analog (CAS 296778-52-4), which may alter electronic properties and steric hindrance. This positional variation impacts interactions in biological or chromatographic systems .

Isopropyl esters (e.g., CAS 2150-26-7) offer intermediate steric effects .

Functional Group Modifications: Amino-substituted analogs (e.g., CAS 879614-93-4) introduce hydrogen-bonding sites, which may enhance binding affinity in pharmacological contexts .

Chromatographic Behavior

Evidence from chromatographic studies highlights the role of dichlorophenylcarbamates in enantiomeric separations. Cellulose-based chiral stationary phases (CSPs) derivatized with 3,5-dichlorophenylcarbamate groups effectively resolve racemic 4C-substituted pyrrolidin-2-one derivatives using ethanol/n-hexane mobile phases .

Pharmacological and Industrial Relevance

Carbamates with dichlorophenyl groups are explored for their bioactivity. For example, thiazolylmethylcarbamate analogs (e.g., compounds l, m, w, x from ) demonstrate structural complexity tailored for targeting enzymes or receptors. This compound’s simpler structure may prioritize stability and synthetic accessibility over specialized bioactivity, making it suitable for industrial applications like coatings or plasticizers .

Research Findings and Data Gaps

Similarity Scores: High similarity scores (0.95–0.98) among analogs suggest minor structural changes yield significant functional differences. For instance, tert-butyl groups in CAS 296778-52-4 may enhance thermal stability compared to butyl esters .

Analytical Applications : The 3,5-dichlorophenylcarbamate CSPs () achieve enantiomeric separation, but the 2,5-dichloro analog’s performance remains unstudied. Comparative studies are needed to evaluate its chiral resolution efficiency.

Q & A

Q. How can researchers integrate this compound into broader therapeutic or material science theories?

- Methodological Answer : Link to carbamate-based drug design theories (e.g., acetylcholinesterase inhibition) or polymer stabilization mechanisms. Use fluorescence properties (as in xanthene derivatives ) to explore applications in bioimaging or smart materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.